2-Chloro-N-(3-ethyl-1,2-oxazol-4-yl)acetamide
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Overview
Description
2-Chloro-N-(3-ethylisoxazol-4-yl)acetamide is a chemical compound that belongs to the class of acetamides It features a chloro group attached to an acetamide moiety, which is further connected to an ethylisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-ethylisoxazol-4-yl)acetamide typically involves the reaction of 2-chloroacetamide with 3-ethylisoxazole. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-N-(3-ethylisoxazol-4-yl)acetamide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-ethylisoxazol-4-yl)acetamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
2-Chloro-N-(3-ethylisoxazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-ethylisoxazol-4-yl)acetamide involves its interaction with specific molecular targets. The chloro group and the isoxazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2,4-dinitrophenyl)acetamide: Similar structure but with a dinitrophenyl group.
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide: Contains a fluoro and nitro group instead of the ethylisoxazole ring.
Uniqueness
2-Chloro-N-(3-ethylisoxazol-4-yl)acetamide is unique due to the presence of the ethylisoxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other chloroacetamide derivatives and contributes to its specific applications in various fields.
Properties
CAS No. |
88246-50-8 |
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Molecular Formula |
C7H9ClN2O2 |
Molecular Weight |
188.61 g/mol |
IUPAC Name |
2-chloro-N-(3-ethyl-1,2-oxazol-4-yl)acetamide |
InChI |
InChI=1S/C7H9ClN2O2/c1-2-5-6(4-12-10-5)9-7(11)3-8/h4H,2-3H2,1H3,(H,9,11) |
InChI Key |
NQZXSKCOENSFIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC=C1NC(=O)CCl |
Origin of Product |
United States |
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